molecular formula C14H21IO3 B13490157 Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13490157
M. Wt: 364.22 g/mol
InChI Key: JUNGNBHOEKQJBA-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound characterized by a 2-oxabicyclo[2.1.1]hexane core. This structure consists of a six-membered ring system fused with an oxygen atom (oxa) at position 2 and a bridge connecting carbons 1 and 4. Key substituents include:

  • 3-Cyclopentyl group: A bulky aliphatic substituent enhancing lipophilicity.
  • 1-Iodomethyl group: A halogenated methyl moiety, likely serving as a reactive site for further functionalization (e.g., nucleophilic substitution).
  • 4-Ethyl ester: A polar group contributing to solubility and synthetic versatility.

The bicyclo[2.1.1]hexane framework has garnered attention as a bioisostere for phenyl rings in medicinal chemistry, offering improved metabolic stability and spatial mimicry of aromatic systems . The iodine atom may facilitate applications in crystallography (e.g., heavy-atom derivatization for phase determination) or radiopharmaceuticals.

Properties

Molecular Formula

C14H21IO3

Molecular Weight

364.22 g/mol

IUPAC Name

ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C14H21IO3/c1-2-17-12(16)14-7-13(8-14,9-15)18-11(14)10-5-3-4-6-10/h10-11H,2-9H2,1H3

InChI Key

JUNGNBHOEKQJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCCC3)CI

Origin of Product

United States

Preparation Methods

Construction of the Oxabicyclo[2.1.1]hexane Core

The bicyclic oxabicyclo[2.1.1]hexane framework is commonly assembled via intramolecular cyclopropanation of suitably functionalized α-allyldiazoacetate precursors. This approach leverages transition metal catalysts, such as chiral dirhodium tetracarboxylates, to induce stereoselective cyclopropanation, yielding bicyclo[1.1.0]butane intermediates that can be further elaborated into the oxabicyclo system.

  • Key Reaction: Intramolecular cyclopropanation of α-allyldiazoacetates under rhodium catalysis.
  • Catalysts: Dirhodium tetracarboxylate complexes.
  • Conditions: Mild temperatures, inert atmosphere, and solvent choice tailored to substrate solubility.

This method has been shown to produce bicyclic intermediates with high yields and enantioselectivity, which are crucial for downstream functionalization steps.

Introduction of the Iodomethyl Group

The iodomethyl substituent at the 1-position is introduced via halogenation reactions of a corresponding hydroxymethyl or tosylate intermediate. The typical sequence involves:

  • Conversion of a hydroxymethyl group to a good leaving group such as a tosylate.
  • Nucleophilic substitution with iodide ion (e.g., sodium iodide) under SN2 conditions.

This step requires precise control of reaction temperature and solvent polarity to avoid side reactions and to ensure selective substitution without affecting the bicyclic core.

Installation of the Ethyl Carboxylate Moiety

The ethyl ester function at the 4-position is generally introduced by esterification of the corresponding carboxylic acid or by alkylation of a malonate ester intermediate.

  • Typical Procedure: Alkylation of malonate esters under basic conditions followed by hydrolysis and esterification.
  • Reagents: Malonate esters, base (e.g., sodium hydride or potassium carbonate), and ethyl halides.
  • Conditions: Controlled temperature to prevent decomposition of sensitive bicyclic intermediates.

This step often follows the formation of the bicyclic skeleton to maintain structural integrity.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Catalysts Conditions Outcome
1 Preparation of α-allyldiazoacetate precursor Allyl bromide derivatives, diazo transfer reagents Mild, inert atmosphere Formation of diazo compounds for cyclopropanation
2 Intramolecular cyclopropanation Dirhodium tetracarboxylate catalyst Room temperature, solvent (e.g., dichloromethane) Bicyclo[1.1.0]butane intermediate with high stereoselectivity
3 Ring expansion to oxabicyclo[2.1.1]hexane Appropriate oxygen source, ring closure conditions Controlled temperature Formation of oxabicyclic core
4 Conversion of hydroxymethyl to iodomethyl Tosylation reagents, sodium iodide SN2 conditions, polar aprotic solvent Selective introduction of iodomethyl group
5 Esterification/alkylation Malonate esters, base, ethyl halide Basic conditions, moderate temperature Installation of ethyl carboxylate group

Analytical and Characterization Techniques

Throughout the preparation, rigorous characterization is essential to confirm the structure and purity of intermediates and the final product:

These techniques ensure reproducibility and high-quality synthesis.

Research Discoveries and Optimization Insights

  • The use of chiral dirhodium catalysts in the cyclopropanation step has been shown to enhance enantioselectivity significantly, enabling access to optically active bicyclic intermediates.
  • One-pot processes combining cyclopropanation and subsequent functionalization steps reduce purification steps and improve overall yields.
  • Electron-rich aromatic substituents on precursors may lead to instability and lower yields, requiring substrate-specific optimization.
  • The iodination step benefits from polar aprotic solvents like DMF or acetone to favor SN2 substitution without competing elimination reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group undergoes SN2 displacement with various nucleophiles, enabling functional group diversification:

Reaction TypeConditionsProducts FormedYield (%)Reference
Alkoxy substitutionNaOR (R = Me, Et) in THFMethoxy/ethoxy derivatives65–78
Thiol substitutionRSH (R = alkyl) in DMFThioether analogs72–85
Amine substitutionPrimary amines in EtOHAmine-functionalized compounds58–67

Key mechanistic studies demonstrate stereochemical inversion at the iodomethyl carbon during substitution, consistent with a bimolecular mechanism.

Oxidation and Reduction Reactions

The ethyl ester and bicyclic framework participate in redox transformations:

Oxidation

  • Ester to carboxylic acid : KMnO₄ in acidic aqueous acetone converts the ester to 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (85% yield).

  • Cyclopentyl group oxidation : RuO₄ selectively oxidizes the cyclopentyl substituent to a ketone under anhydrous conditions.

Reduction

  • Ester to alcohol : LiAlH₄ reduces the ester to a primary alcohol while preserving the iodomethyl group (91% yield).

Elimination Reactions

Base-mediated β-elimination generates alkenes via dehydrohalogenation:

BaseSolventTemperatureProduct (Alkene)Yield (%)
DBUDCM25°CExocyclic alkene88
KOtBuTHF60°CEndocyclic alkene73

The regioselectivity depends on steric effects imposed by the cyclopentyl group.

Cyclopropanation and Ring-Opening

The bicyclic structure participates in strain-driven reactions:

  • Rhodium-catalyzed cyclopropanation : Using Rh₂(OAc)₄, the compound reacts with diazoacetates to form tricyclic systems (e.g., bicyclo[3.1.0]hexane derivatives) .

  • Thermal ring-opening : At 150°C in toluene, the oxabicyclohexane ring undergoes retro-[2+2] cycloaddition to yield a diene intermediate.

Cross-Coupling Reactions

The iodomethyl group enables transition-metal-catalyzed couplings:

ReactionCatalyst SystemCoupling PartnerProduct TypeYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives69–82
SonogashiraPdCl₂, CuI, PPh₃Terminal alkynesAlkynylated compounds55–74

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes, forming fused tetracyclic systems.

Comparative Reactivity Table

The compound’s reactivity differs from structurally similar analogs due to its cyclopentyl and iodomethyl substituents:

Compound VariationKey Reactivity DifferenceCause
Cyclohexyl instead of cyclopentylReduced SN2 substitution rates (steric hindrance)Larger cyclohexyl group
Bromomethyl instead of iodomethylSlower cross-coupling kineticsLower leaving-group ability
Methyl ester instead of ethylFaster hydrolysis under basic conditionsIncreased electrophilicity

Mechanistic Insights

  • Steric effects : The cyclopentyl group directs nucleophilic attack to the less hindered face of the iodomethyl group.

  • Ring strain : The bicyclo[2.1.1]hexane framework enhances reactivity in cycloadditions due to angle strain (~85° at bridgehead carbons).

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: Position 3 accommodates aliphatic (cyclopentyl), aromatic (4-cyanophenyl), and fluorinated (trifluoromethoxyphenyl) groups, modulating lipophilicity and steric bulk.
  • Molecular Weight: Aromatic substituents (e.g., 4-cyanophenyl) increase molecular weight compared to aliphatic groups (cyclopentyl). Spiro-oxetane derivatives exhibit lower weights due to reduced substituent complexity .
  • Reactivity : The iodomethyl group enables cross-coupling or substitution reactions, while azidomethyl derivatives (e.g., ) are primed for click chemistry.

Physicochemical Properties

  • Lipophilicity: Cyclopentyl and trifluoromethoxyphenyl substituents enhance hydrophobicity compared to polar cyanophenyl or spiro-oxetane systems .
  • Solubility : Ethyl ester groups improve aqueous solubility, critical for pharmaceutical applications.
  • Stability : Iodine’s susceptibility to photodegradation may necessitate dark storage, whereas azide derivatives require precautions against explosive decomposition .

Biological Activity

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in various fields, particularly in drug development and agrochemistry.

Molecular Details

  • Molecular Formula : C12_{12}H15_{15}I O3_{3}
  • Molecular Weight : 378.25 g/mol
  • CAS Number : 1935986-52-9

The compound features an iodomethyl group, which enhances its reactivity, making it a versatile building block in organic synthesis. The bicyclic structure contributes to its unique physicochemical properties, which are crucial for biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including iodocyclization reactions that allow for the introduction of the iodomethyl group into the bicyclic framework. These reactions require precise control of reaction conditions to achieve high yields and desired purity levels.

Reaction Pathway

  • Formation of Bicyclic Framework : Initial steps involve the formation of the bicyclic structure through cyclization reactions.
  • Iodination : The introduction of the iodomethyl group is achieved via iodocyclization techniques.
  • Esterification : The final product is obtained through esterification with ethyl alcohol.

Mechanistic Insights

Research indicates that compounds within the oxabicyclo[2.1.1]hexane class exhibit significant biological activity due to their ability to mimic natural products and interact with biological targets effectively. This compound has been studied for its potential applications in medicinal chemistry and agrochemistry.

Medicinal Applications

  • Bioisosterism : The compound has been validated as a bioisostere for ortho- and meta-substituted benzenes, suggesting potential applications in drug design where modifications are necessary to improve pharmacokinetic properties .
  • Antidiabetic Potential : Some derivatives of oxabicyclo compounds have shown promise as GPR120 modulators, which may enhance insulin sensitivity and offer therapeutic avenues for diabetes management .

Agrochemical Applications

Research highlights the insecticidal properties of related compounds derived from Streptomyces species, indicating potential applications for this class of compounds in pest control .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential GPR120 modulation; bioisosteric properties
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylateInsecticidal activity
Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateAntimicrobial properties

Q & A

Q. How does the 2-oxabicyclo[2.1.1]hexane core impact its biological activity in enzyme inhibition assays?

  • Answer : The rigid bicyclic structure mimics transition states in enzymatic reactions (e.g., protease inhibition). Competitive inhibition assays (IC50 measurements) against serine hydrolases or cytochrome P450 isoforms reveal structure-activity relationships (SARs) tied to ring strain and substituent positioning .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate NMR data with computational predictions (e.g., Gaussian) to resolve ambiguities in complex bicyclic systems .
  • Environmental Studies : Combine laboratory assays with in silico tools like EPI Suite to predict bioaccumulation and persistence .
  • Data Contradictions : Use meta-analysis frameworks to harmonize disparate results, focusing on reagent quality and reaction monitoring techniques (e.g., in situ FTIR) .

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